Tricyclohexylphosphonium Tetrafluoroborate

Description

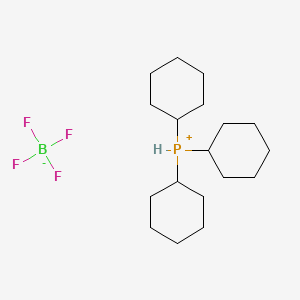

Structure

3D Structure of Parent

Properties

IUPAC Name |

tricyclohexylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33P.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h16-18H,1-15H2;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSMMEUXKHJYKH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470991 | |

| Record name | TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58656-04-5 | |

| Record name | TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclohexylphosphonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tricyclohexylphosphonium Tetrafluoroborate

Abstract

Tricyclohexylphosphonium tetrafluoroborate, often abbreviated as [HP(Cy)₃]BF₄ or PCy₃·HBF₄, has emerged as a pivotal reagent in modern organic synthesis. Valued for its exceptional stability and efficacy as a phosphine ligand precursor, it provides a more convenient and air-stable alternative to the pyrophoric tricyclohexylphosphine.[1][2] This guide offers a comprehensive exploration of the synthesis, characterization, and critical handling procedures for this phosphonium salt, tailored for researchers and professionals in chemical and pharmaceutical development. We will delve into the mechanistic rationale behind the synthetic protocol, detail a suite of analytical techniques for rigorous characterization, and discuss its applications, particularly in transition-metal-catalyzed cross-coupling reactions.[3]

Introduction: The Rationale for Phosphonium Salts

Tricyclohexylphosphine (PCy₃) is a highly effective ligand in catalysis, largely due to its strong electron-donating nature and large cone angle, which promote oxidative addition and stabilize catalytic intermediates.[4] However, PCy₃ is notoriously sensitive to atmospheric oxygen, readily oxidizing to the corresponding phosphine oxide, which is catalytically inactive.[5] This air-sensitivity necessitates stringent handling techniques, such as the use of gloveboxes or Schlenk lines, which can be cumbersome.[4][5]

The conversion of PCy₃ into its tetrafluoroborate salt, [HP(Cy)₃]BF₄, provides a practical solution to this challenge. The resulting phosphonium salt is a white, crystalline solid that is significantly more stable in air, making it easier to store, handle, and weigh.[1][2] The active PCy₃ ligand can be readily generated in situ by deprotonation with a suitable base, offering the benefits of the phosphine without the associated handling difficulties. This has made [HP(Cy)₃]BF₄ a preferred choice for a wide array of catalytic transformations.[3]

Synthesis of this compound

The synthesis is a straightforward acid-base reaction involving the protonation of the lone pair on the phosphorus atom of tricyclohexylphosphine by the strong acid, tetrafluoroboric acid.

Reaction Scheme: (C₆H₁₁)₃P + HBF₄ → [(C₆H₁₁)₃PH]⁺[BF₄]⁻

Causality in Experimental Design

-

Reagent Purity: The primary starting material, tricyclohexylphosphine, must be of high purity. Commercial sources are often contaminated with tricyclohexylphosphine oxide, which will not react and will contaminate the final product.[4] It is crucial to use PCy₃ from a freshly opened container or one that has been stored rigorously under an inert atmosphere.[4][5]

-

Inert Atmosphere: While the final product is air-stable, the starting tricyclohexylphosphine is not.[5] Therefore, the initial stages of the reaction, including the dissolution of PCy₃, should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Solvent Choice: A dry, aprotic solvent such as diethyl ether or dichloromethane is chosen to dissolve the tricyclohexylphosphine and facilitate the reaction. The solvent must be inert to the strong acid and capable of precipitating the final salt product, which is generally less soluble than the starting phosphine.

-

Controlled Addition: Tetrafluoroboric acid is a corrosive and hazardous substance.[6][7] It is typically supplied as an aqueous solution or a diethyl ether complex. Slow, dropwise addition at a reduced temperature (e.g., 0 °C) is essential to control the exothermic nature of the acid-base neutralization and prevent side reactions.

-

Isolation and Purification: The phosphonium salt typically precipitates from the reaction mixture upon formation. Isolation via filtration followed by washing with a non-polar solvent (like cold diethyl ether or pentane) effectively removes any unreacted starting material and soluble impurities. Drying under vacuum ensures the complete removal of residual solvents.

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[8] Tetrafluoroboric acid is highly corrosive and can cause severe burns; handle with extreme care.[6][7] Tricyclohexylphosphine is irritating to the eyes, skin, and respiratory system.[8]

Materials:

-

Tricyclohexylphosphine (PCy₃)

-

Tetrafluoroboric acid (HBF₄), ~50% solution in water or diethyl ether complex

-

Anhydrous diethyl ether (or dichloromethane)

-

Schlenk flask and standard glassware

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere (N₂ or Ar).

-

To the flask, add tricyclohexylphosphine (1.0 equivalent).

-

Add anhydrous diethyl ether (or dichloromethane) to dissolve the phosphine completely. The solution should be clear and colorless.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add tetrafluoroboric acid (~1.0 equivalent) dropwise to the solution over 15-20 minutes. A white precipitate will form immediately.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for another hour to ensure the reaction goes to completion.

-

Collect the white solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid product sequentially with small portions of cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white crystalline solid under high vacuum to a constant weight.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this compound.

-

³¹P NMR Spectroscopy: This is the most direct method for confirming the formation of the phosphonium salt.[9] Tricyclohexylphosphine exhibits a ³¹P chemical shift around +10.8 ppm.[4] Upon protonation, the chemical environment of the phosphorus nucleus changes significantly, resulting in a downfield shift. The spectrum of this compound in CD₂Cl₂ shows a signal at approximately +33 to +36 ppm.[10] Furthermore, this signal will appear as a doublet due to one-bond coupling (¹JP-H) with the proton directly attached to the phosphorus, typically in the range of 450-500 Hz. Proton-decoupled ³¹P NMR will show a sharp singlet at the same chemical shift.[9]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides confirmation of the cyclohexyl groups and the P-H proton.[11]

-

Cyclohexyl Protons: The 33 protons of the three cyclohexyl rings appear as a series of complex, overlapping multiplets in the aliphatic region, typically between 1.1 and 2.5 ppm.

-

P-H Proton: The proton attached to the phosphorus atom is highly diagnostic. It appears as a broad doublet significantly downfield, often between 7.0 and 8.0 ppm. The large coupling constant (¹JH-P) of ~450-500 Hz is characteristic of a direct P-H bond.

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals corresponding to the carbons of the cyclohexyl rings.[12] Due to P-C coupling, these signals may appear as doublets. The carbon directly attached to the phosphorus (C1) will exhibit the largest coupling constant.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying key functional groups.[13]

-

P-H Stretch: A characteristic stretching vibration for the P-H bond is expected to appear in the region of 2350-2450 cm⁻¹.

-

C-H Stretch: Strong absorptions corresponding to the sp³ C-H stretching of the cyclohexyl groups will be present just below 3000 cm⁻¹ (typically 2850-2940 cm⁻¹).[13]

-

B-F Stretch: A very strong, broad absorption band associated with the B-F stretching vibrations of the tetrafluoroborate anion (BF₄⁻) is typically observed around 1000-1100 cm⁻¹.[14]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is ideal for characterizing the salt. The analysis will not show the molecular ion of the entire salt but will clearly show the mass of the tricyclohexylphosphonium cation, [(C₆H₁₁)₃PH]⁺. The expected m/z value for this cation is approximately 281.25.

Melting Point

The melting point is a reliable indicator of purity. Pure this compound has a sharp melting point reported at 164 °C or 168-172 °C.[3][15] A broad or depressed melting range would suggest the presence of impurities.

Summary of Characterization Data

| Technique | Parameter | Expected Result | Purpose |

| ³¹P NMR | Chemical Shift (δ) | ~ +35 ppm | Confirms phosphonium formation |

| Coupling (¹JP-H) | ~450-500 Hz (Doublet) | Confirms P-H bond | |

| ¹H NMR | P-H Proton (δ) | ~ 7.5 ppm (Doublet) | Confirms P-H bond and structure |

| Cyclohexyl Protons (δ) | 1.1 - 2.5 ppm (Multiplets) | Confirms cyclohexyl backbone | |

| FT-IR | P-H Stretch (cm⁻¹) | ~2400 cm⁻¹ | Identifies P-H bond |

| B-F Stretch (cm⁻¹) | ~1050 cm⁻¹ (Strong, Broad) | Confirms BF₄⁻ counter-anion | |

| MS (ESI+) | Cation m/z | ~ 281.25 | Confirms mass of the cation |

| Melting Point | Range (°C) | 164 - 172 °C | Assesses purity |

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of the product.

Applications in Organic Synthesis

This compound is a versatile and widely used ligand precursor in catalysis.[16] Its primary role is to serve as an air-stable source of the bulky, electron-rich tricyclohexylphosphine ligand for various transition metal-catalyzed reactions.[3] These include:

-

Suzuki-Miyaura Coupling: Used to improve the reactivity between less activated coupling partners.[3]

-

Heck Reaction, Negishi Coupling, and Stille Coupling: The generated PCy₃ ligand enhances catalyst activity and stability.[3]

-

Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds.[3]

-

Dehydrogenative Coupling: Employed with ruthenium catalysts to form amide bonds from alcohols and amines.

-

Microwave-Assisted Direct Arylation: Serves as a ligand in the synthesis of complex alkaloids.[3][17]

References

- Vertex AI Search. (n.d.). Handling and Storage of Tricyclohexylphosphine: Ensuring Optimal Performance and Safety. Retrieved January 11, 2026.

- ResearchGate. (n.d.). Tricyclohexylphosphine. Retrieved January 11, 2026.

-

PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

- Tokyo Chemical Industry. (n.d.).

- Chem-Impex. (n.d.).

- Fisher Scientific. (2024). SAFETY DATA SHEET - Tetrafluoroboric acid, ca 50% w/w aqueous solution. Retrieved January 11, 2026.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tricyclohexyl phosphine. Retrieved January 11, 2026.

- Synquest Labs. (2017).

- Chemicalbook. (2023). This compound Chemical Properties,Uses,Production. Retrieved January 11, 2026.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Tricyclohexylphosphine solution. Retrieved January 11, 2026.

- FUJIFILM Wako. (2024). SAFETY DATA SHEET - Tetrafluoroboric Acid. Retrieved January 11, 2026.

- SLS. (n.d.).

- ChemicalBook. (2023).

- Integra Chemical Company. (2015). SAFETY DATA SHEET - fluoboric acid, 48%. Retrieved January 11, 2026.

- Chongqing Chemdad Co., Ltd. (n.d.).

- Thermo Fisher Scientific. (2021).

- ResearchGate. (n.d.). FTIR spectra of Phosphonium based ionic liquids. Retrieved January 11, 2026.

- ResearchGate. (2021). Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond. Retrieved January 11, 2026.

- ChemicalBook. (n.d.). This compound(58656-04-5) 1h nmr. Retrieved January 11, 2026.

- SpectraBase. (n.d.). This compound - Optional[31P NMR]. Retrieved January 11, 2026.

- ChemicalBook. (2022). Synthesis method of tricyclohexyl phosphine. Retrieved January 11, 2026.

- The Royal Society of Chemistry. (n.d.).

-

RSC Publishing. (n.d.). Tetrakisboronium tetrafluoroborate, a novel boron-centred gold cluster. Retrieved January 11, 2026.

- FUJIFILM Wako. (n.d.).

- NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved January 11, 2026.

- ChemicalBook. (n.d.). Tricyclohexyl phosphine(2622-14-2) 13C NMR spectrum. Retrieved January 11, 2026.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved January 11, 2026.

- Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved January 11, 2026.

- BLD Pharm. (n.d.).

- University of Wisconsin-Madison. (n.d.). Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids. Retrieved January 11, 2026.

- ResearchGate. (2022). Spectral study of phosphonium salts synthesized from Michael acceptors. Retrieved January 11, 2026.

- ChemicalBook. (n.d.). TRIHEXYLPHOSPHINE(4168-73-4) 1H NMR spectrum. Retrieved January 11, 2026.

- arXiv. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules. Retrieved January 11, 2026.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 58656-04-5. Retrieved January 11, 2026.

Sources

- 1. This compound | 58656-04-5 [chemicalbook.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.fi [fishersci.fi]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(58656-04-5) 1H NMR [m.chemicalbook.com]

- 12. Tricyclohexyl phosphine(2622-14-2) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. This compound | 58656-04-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. chemimpex.com [chemimpex.com]

- 17. scientificlabs.co.uk [scientificlabs.co.uk]

An In-Depth Technical Guide to Tricyclohexylphosphonium Tetrafluoroborate: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclohexylphosphonium tetrafluoroborate, often abbreviated as [HCy₃P]BF₄, is a versatile and robust phosphonium salt with significant applications in modern organic synthesis and catalysis. Its stability, solubility in organic solvents, and efficacy as a ligand precursor make it an invaluable tool for chemists in academic and industrial research, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its core properties, key applications, and detailed experimental protocols, offering field-proven insights for its effective utilization.

Core Properties and Specifications

This compound is a white crystalline powder that is notably air-stable, which is a significant advantage over many other phosphine ligands that are prone to oxidation.[1][2][3] This stability simplifies handling and storage, making it a more practical choice for routine synthetic work.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 58656-04-5 | [4][5][6] |

| Molecular Formula | C₁₈H₃₄BF₄P | [4][5] |

| Molecular Weight | 368.24 g/mol | [6][7][8] |

| Appearance | White to off-white crystalline powder or solid | [4] |

| Melting Point | 156-172 °C | [4] |

| Solubility | Soluble in water.[2][3][9][10][11] Slightly soluble in dichloromethane and methanol.[2][3][9] | |

| Stability | Air-stable and non-pyrophoric.[1][2] Hygroscopic. | [12] |

Key Applications in Organic Synthesis and Drug Development

The utility of this compound primarily stems from its role as a precursor to the tricyclohexylphosphine (PCy₃) ligand, which is highly effective in a variety of transition metal-catalyzed reactions.[13] The bulky and electron-donating nature of the PCy₃ ligand enhances the reactivity and stability of metal catalysts, particularly palladium complexes.[13]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is extensively used in palladium-catalyzed cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[13]

-

Suzuki-Miyaura Coupling: This compound is a ligand of choice for the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide.[10][14] It has been shown to improve the reactivity for the coupling of MIDA boronates with less activated alkenyl tosylates.[1][2]

-

Stille Coupling: It is also suitable for Stille coupling reactions, which involve the reaction of an organotin compound with an organohalide.[14]

-

Buchwald-Hartwig Amination: The PCy₃ ligand derived from this salt is a vital component in Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[13]

-

Heck Reaction: Its use extends to Heck reactions, a method for forming substituted alkenes.[13]

Other Catalytic Applications

Beyond palladium catalysis, this compound finds use in other catalytic systems:

-

Ruthenium-Catalyzed Reactions: It is used with a ruthenium dimer to catalyze the dehydrogenative coupling of alcohols and amines to form amide bonds.[10][14]

-

Synthesis of Complex Molecules: It acts as a reagent in the synthesis of potent JAK2 inhibitors and Lapatinib intermediates, highlighting its importance in medicinal chemistry.[1][2]

Experimental Protocols

The following is a detailed, step-by-step methodology for a representative application of this compound in a palladium-catalyzed reaction.

Protocol: Site-Selective Phenylation of 3-Nitrophenylsulfur Pentafluoride

This protocol describes a site-selective phenylation reaction, demonstrating the practical application of this compound as a ligand precursor.

Materials:

-

(allylPdCl)₂

-

This compound (PCy₃·HBF₄)

-

Potassium carbonate (K₂CO₃)

-

2,2-Dimethylbutyric acid

-

Bromobenzene

-

Toluene

-

3-Nitrophenylsulfur pentafluoride

-

25 mL Schlenk tube

-

Magnetic stir bar

-

Nitrogen gas supply

Procedure:

-

To a 25 mL Schlenk tube equipped with a magnetic stir bar, add (allylPdCl)₂ (2.5 mol%), this compound (7.5 mol%), and K₂CO₃ (1.8 equiv.).

-

Evacuate the Schlenk tube and backfill with nitrogen gas. Repeat this process four times to ensure an inert atmosphere.

-

Sequentially add 2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (1.5 equiv.), toluene (0.8 mL), and 3-nitrophenylsulfur pentafluoride (0.5 mmol, 1.0 equiv.).

-

Seal the tube with a screw cap and heat the reaction mixture to 130 °C for 15 hours.

-

After the reaction is complete, cool the vessel to room temperature.

-

Concentrate the reaction mixture in vacuo.

-

Purify the resulting residue using silica gel chromatography to obtain the desired product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a Schlenk tube and nitrogen backfilling is crucial to prevent the oxidation of the palladium catalyst and other sensitive reagents.

-

Ligand: this compound serves as an air-stable precursor for the bulky and electron-rich PCy₃ ligand, which is essential for the catalytic activity and selectivity of the palladium center.

-

Base: Potassium carbonate acts as a base to facilitate the catalytic cycle.

-

Solvent and Temperature: Toluene is a suitable high-boiling solvent for this reaction, and the elevated temperature provides the necessary activation energy for the coupling to proceed efficiently.

Safety and Handling

This compound is harmful if swallowed and causes severe skin burns and eye damage.[15] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][16] Work should be conducted in a well-ventilated area or a chemical fume hood.[12][16] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[12][15]

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][10][12] The compound is hygroscopic, so it should be kept in a tightly sealed container.[12]

Visualization of a Catalytic Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction utilizing this compound as a ligand precursor.

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound is a cornerstone reagent for researchers and scientists in organic synthesis and drug development. Its air-stability, coupled with the desirable properties of the resulting tricyclohexylphosphine ligand, makes it a reliable and effective choice for a wide range of catalytic transformations. A thorough understanding of its properties, applications, and handling procedures, as outlined in this guide, will enable researchers to leverage its full potential in their synthetic endeavors.

References

-

Chem-Impex. Tricyclohexylphosphine tetrafluoroborate. [Link]

-

PubChem. This compound | C18H34BF4P | CID 11710396. [Link]

-

ChemBK. Tricyclohexylphosphine tetrafluroborate. [Link]

-

Thermo Scientific Chemicals. This compound, 99% 1 g | Buy Online. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

LookChem. Cas 58656-04-5,this compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Tricyclohexylphosphine (PCy3) in Modern Catalysis. [Link]

Sources

- 1. This compound | 58656-04-5 [chemicalbook.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Cas 58656-04-5,this compound | lookchem [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 99% 25 g | Request for Quote [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C18H34BF4P | CID 11710396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tricyclohexylphosphine tetrafluoroborate 97 58656-04-5 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. nbinno.com [nbinno.com]

- 14. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to Tricyclohexylphosphonium Tetrafluoroborate (PCy₃·HBF₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Bulky, Air-Stable Ligand Precursor

In the landscape of modern synthetic chemistry, particularly in the domain of transition metal catalysis, the choice of ligand is paramount to achieving desired reactivity, selectivity, and efficiency. Tricyclohexylphosphonium tetrafluoroborate (PCy₃·HBF₄) has emerged as a critical reagent, not as a direct ligand, but as a highly practical and air-stable precursor to tricyclohexylphosphine (PCy₃), a ligand renowned for its exceptional steric bulk and strong electron-donating properties.[1][2]

The parent phosphine, PCy₃, is a powerful tool in catalysis, yet its utility is hampered by its sensitivity to air. PCy₃·HBF₄ overcomes this significant handling challenge. As a crystalline, solid salt, it is stable in air, allowing for easy storage, weighing, and addition to reaction mixtures without the need for a glovebox for every manipulation step.[3] The active PCy₃ ligand is conveniently generated in situ through deprotonation by a base present in the reaction medium. This guide provides a comprehensive overview of the core properties, mechanistic role, and practical application of PCy₃·HBF₄, offering field-proven insights for its effective use in research and development.

Core Physicochemical and Structural Data

PCy₃·HBF₄ is a white crystalline solid that serves as the immediate precursor to the tricyclohexylphosphine ligand.[4] Its properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₃₄BF₄P | [4][5] |

| Molecular Weight | 368.24 g/mol | [5][6] |

| Appearance | White crystalline powder or solid | [4][7] |

| Melting Point | 164-170 °C | [6][8] |

| Solubility | Soluble in water; Slightly soluble in dichloromethane, methanol | [6][7] |

| CAS Number | 58656-04-5 | [4][6] |

The true value of PCy₃·HBF₄ lies in the properties of the PCy₃ ligand it generates. The ligand's efficacy is defined by two key parameters:

-

Tolman Cone Angle (θ): A measure of the ligand's steric bulk. For PCy₃, this angle is 170°, signifying a very large steric footprint.[7]

-

Basicity (pKa): A measure of the ligand's electron-donating ability. PCy₃ has a high pKa of 9.7, indicating it is a strong electron donor.[7]

The Mechanistic Cornerstone: How Steric and Electronic Properties Drive Catalysis

The combination of large steric bulk and strong electron-donating ability makes PCy₃ an exceptionally effective ligand for palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions.[1][9][10] These properties directly influence the key steps of the catalytic cycle, enhancing overall reaction efficiency.

-

Facilitation of Oxidative Addition: As a strong σ-donor, the PCy₃ ligand increases the electron density on the Pd(0) metal center.[3][5] This "electron-rich" metal center is more nucleophilic and readily undergoes the first and often rate-determining step of the catalytic cycle: oxidative addition into the aryl-halide bond.[3] This is particularly crucial for activating less reactive substrates like aryl chlorides.[3]

-

Promotion of Reductive Elimination: The significant steric bulk of the three cyclohexyl groups forces a wider coordination angle on the metal complex.[9] This steric strain is believed to promote the final, product-forming step of the cycle: reductive elimination. By destabilizing the intermediate palladium(II) complex, the bulky ligand accelerates the expulsion of the newly formed product, thereby turning over the catalyst more rapidly.[3]

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the critical roles of the PCy₃ ligand.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Buchwald-Hartwig Amination

While PCy₃·HBF₄ is renowned for its use in Suzuki couplings, its utility extends to other critical C-N bond-forming reactions like the Buchwald-Hartwig amination. The following protocol is a representative example, adapted from established procedures, demonstrating the practical application of a phosphonium tetrafluoroborate salt in catalysis. This protocol serves as a self-validating system, detailing each step with clear causality.

Reaction: Synthesis of 4-Methoxytriphenylamine

Caption: Experimental workflow for a typical C-N cross-coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a 3-necked, oven-dried 300 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.) and 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.).

-

Causality: An oven-dried flask is essential to exclude atmospheric moisture, which can interfere with the catalytic cycle. A slight excess of the chloroanisole ensures complete consumption of the limiting reagent.

-

-

Solvent Addition: Add 150 mL of degassed toluene via cannula.

-

Causality: Toluene is a common high-boiling, non-polar solvent for cross-coupling. It is crucial to degas the solvent (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Catalyst and Base Addition: Under a positive pressure of nitrogen, add the palladium source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.287 g, 1 mol% Pd), the ligand precursor, tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄, 0.198 g, 2 mol%), and the base, sodium tert-butoxide (NaOtBu, 6.34 g, 66.0 mmol, 2.2 eq.).

-

Causality: Pd₂(dba)₃ is a stable Pd(0) precatalyst. The phosphonium salt is the air-stable precursor to the active phosphine ligand. Sodium tert-butoxide is a strong, non-nucleophilic base required for two key functions: a) to deprotonate the phosphonium salt to generate the active phosphine ligand in situ, and b) to deprotonate the amine, facilitating its entry into the catalytic cycle.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 16 hours under a nitrogen atmosphere.

-

Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. A nitrogen atmosphere is maintained throughout to prevent catalyst degradation.

-

-

Workup: After cooling to room temperature, dilute the mixture with 300 mL of dichloromethane. Filter the resulting suspension through a pad of Celite. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Causality: Dilution aids in handling and filtration. Filtering removes inorganic salts (e.g., NaCl) and other insoluble byproducts. Drying removes residual water before concentration.

-

-

Purification: Purify the crude solid by silica gel column chromatography (eluting with a hexane:ethyl acetate gradient) to yield the desired product.

-

Causality: Chromatography separates the product from unreacted starting materials, catalyst residues, and organic byproducts based on polarity.

-

Handling and Safety Considerations

PCy₃·HBF₄ is classified as an irritant. It is crucial to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

-

Precautionary Measures:

-

Wear protective gloves, safety glasses, and a lab coat.

-

Avoid breathing dust. Handle in a chemical fume hood.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place with the container tightly sealed.[6]

-

Conclusion

This compound represents a pivotal advancement in the practical application of bulky, electron-rich phosphine ligands. By providing an air-stable, easy-to-handle solid precursor, it grants researchers and drug development professionals access to the powerful catalytic activity of tricyclohexylphosphine without the significant challenges associated with handling the neat ligand. Its ability to promote efficient oxidative addition and reductive elimination makes it an indispensable tool for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions, thereby accelerating innovation in medicinal chemistry and materials science.

References

-

Tricyclohexylphosphine tetrafluroborate. (2024). ChemBK. [Link]

-

Tricyclohexylphosphine tetrafluroborate. (n.d.). Xinxiang Runyu Material Co., Ltd.. [Link]

-

This compound. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Tri(cyclohexyl)phosphine tetrafluoroborate. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

This compound. (n.d.). lookchem. [Link]

-

In situ activation of therapeutics through bioorthogonal catalysis. (2021). National Institutes of Health (NIH). [Link]

-

The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. (2002). National Institutes of Health (NIH). [Link]

-

Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. [Link]

-

Tricyclohexylphosphine: The Essential Ligand for Advanced Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Tricyclohexylphosphine. (n.d.). chemeurope.com. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Tricyclohexylphosphonium Tetrafluoroborate in Organic Solvents

Foreword

Tricyclohexylphosphonium tetrafluoroborate ([P(Cy)₃H]BF₄) has emerged as a versatile and robust reagent in modern organic synthesis. Its efficacy as a catalyst ligand, particularly in cross-coupling reactions, is well-documented.[1] However, the successful application of this salt in solution-phase chemistry is fundamentally dictated by its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the solubility of this compound, offering both a theoretical framework and practical insights for researchers, chemists, and drug development professionals. While quantitative solubility data for this specific salt is not extensively available in public literature, this guide synthesizes the existing qualitative information and provides a detailed protocol for its empirical determination.

Understanding the Solubility of Phosphonium Salts: A Theoretical Perspective

The solubility of an ionic compound like this compound in an organic solvent is governed by a delicate interplay of intermolecular forces. The principle of "like dissolves like" serves as a foundational concept.[2] For dissolution to occur, the energy released from the interaction between the solute ions and the solvent molecules must overcome the lattice energy of the solid salt and the intermolecular forces within the solvent itself.

Several key factors influence this process:

-

Solvent Polarity: Polar solvents are generally more effective at dissolving ionic compounds. The polarity of a solvent is a measure of its dipole moment. Solvents with high dielectric constants can effectively shield the positive and negative ions from each other, facilitating their separation and solvation.

-

Hydrogen Bonding: Protic solvents, such as alcohols, can engage in hydrogen bonding with the tetrafluoroborate anion (BF₄⁻), enhancing solubility. Aprotic polar solvents, while lacking this capability, can still solvate the cation through dipole-dipole interactions.

-

Van der Waals Forces: Nonpolar solvents primarily interact through weaker van der Waals forces. The large, nonpolar cyclohexyl groups on the phosphonium cation can interact favorably with nonpolar solvents, but these interactions are often insufficient to overcome the strong ionic attractions within the salt lattice.

-

Cation and Anion Structure: The size and charge distribution of the cation ([P(Cy)₃H]⁺) and the anion (BF₄⁻) play a crucial role. The large, sterically hindered nature of the tricyclohexylphosphonium cation can influence how effectively solvent molecules can pack around it.

Qualitative Solubility Profile of this compound

Based on available literature and supplier information, a qualitative solubility profile for this compound has been compiled. It is important to note that terms like "soluble" and "slightly soluble" can be subjective and may vary between sources.

| Solvent Class | Solvent Examples | Observed Solubility | Reference(s) |

| Halogenated | Dichloromethane, Chloroform | Soluble to Slightly Soluble | [1][3] |

| Alcohols | Methanol, Ethanol | Soluble to Slightly Soluble | [1][3] |

| Ketones | Acetone | Soluble | [3] |

| Ethers | Diethyl Ether | Almost Insoluble | [3] |

| Alkanes | Petroleum Ether, Hexane | Almost Insoluble | [3] |

| Aqueous | Water | Soluble | [1][4] |

Expert Insights: The seemingly contradictory descriptions of "soluble" and "slightly soluble" in solvents like dichloromethane and methanol may stem from differences in experimental conditions (e.g., temperature, purity of the salt and solvent) or the intended application's concentration requirements. For many catalytic applications, even "slight" solubility can be sufficient if the dissolved species is highly active. The high solubility in water is a key characteristic, offering possibilities for biphasic catalysis or straightforward removal of the catalyst post-reaction.

Experimental Protocol for the Quantitative Determination of Solubility

Given the scarcity of precise solubility data, researchers may need to determine it experimentally for their specific systems. The following is a detailed, self-validating protocol based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable analytical technique.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. The system should be agitated continuously.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the thermostat for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Self-Validation and Trustworthiness

To ensure the reliability of the determined solubility data, the following checks should be implemented:

-

Time to Equilibrium: Perform the experiment at different equilibration times (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is constant, indicating that equilibrium has been reached.

-

Solid Phase Analysis: After the experiment, recover the excess solid and analyze it (e.g., by melting point or spectroscopy) to ensure that the compound has not degraded or transformed during the experiment.

-

Reproducibility: Repeat the entire experiment at least in triplicate to assess the precision of the measurement.

Visualizing Influencing Factors and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Factors influencing the solubility of this compound.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion

References

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (n.d.). MDPI. Retrieved from [Link]

-

Phosphonium-salts-and-methods-of-their-preparation.pdf. (2014). ResearchGate. Retrieved from [Link]

- Process for the preparation of phosphonium salts. (1996). Google Patents.

-

(PDF) Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2017). ResearchGate. Retrieved from [Link]

-

Tricyclohexylphosphine tetrafluroborate. (2024). ChemBK. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent ? (2024). ResearchGate. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of Tricyclohexylphosphonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclohexylphosphonium tetrafluoroborate, a prominent air-stable phosphine ligand, sees extensive application in catalysis and organic synthesis. Its efficacy in demanding reaction conditions necessitates a thorough understanding of its thermal stability. This guide provides a comprehensive analysis of the thermal decomposition profile of this compound, detailing experimental methodologies for its assessment, interpreting the resulting data, and discussing the implications for its safe and effective use in research and development.

Introduction: The Significance of Thermal Stability in Catalysis and Synthesis

This compound ([P(Cy)₃H]BF₄) is a versatile and commercially available phosphonium salt. Its bulky cyclohexyl groups and the non-coordinating nature of the tetrafluoroborate anion contribute to its utility as a ligand in a variety of catalytic reactions, including Suzuki-Miyaura and Heck couplings.[1] The thermal stability of such a catalyst precursor is a critical parameter, dictating its shelf-life, handling requirements, and, most importantly, its performance and integrity at elevated reaction temperatures.

Thermal decomposition can lead to loss of catalytic activity, formation of undesirable byproducts, and potentially hazardous situations due to the release of toxic or reactive gases. For professionals in drug development and fine chemical synthesis, where reaction reproducibility and safety are paramount, a deep understanding of the thermal limitations of all reagents is non-negotiable. This guide aims to provide that understanding for this compound.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄BF₄P | [2] |

| Molecular Weight | 368.24 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 164-172 °C | [3] |

It is crucial to distinguish between the melting point and the decomposition temperature. The melting point is a physical transition, whereas decomposition is a chemical change. For many phosphonium salts, decomposition can occur at temperatures near or just above the melting point.

Assessing Thermal Stability: Key Experimental Techniques

The thermal stability of a compound is typically evaluated using thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] This technique is invaluable for determining the onset of decomposition, the temperature at which maximum decomposition occurs, and the mass of non-volatile residue.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of 600-800 °C at a constant heating rate (e.g., 10 °C/min). The choice of heating rate can influence the observed decomposition temperature; slower rates provide a closer approximation of long-term thermal stability.

-

Data Analysis: Plot the mass of the sample (%) as a function of temperature. The onset of decomposition (Tonset) is typically determined as the temperature at which a significant deviation from the baseline mass is observed. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of mass loss.

Thermal Decomposition Profile of this compound

Expected TGA Behavior

Based on the analysis of similar phosphonium tetrafluoroborate salts, the thermal decomposition of this compound is expected to occur at a relatively high temperature. The tetrafluoroborate anion is known to impart greater thermal stability compared to more nucleophilic anions like halides. For instance, the thermal stability of phosphonium salts has been shown to increase with anions that are less basic.

A typical TGA curve for a phosphonium tetrafluoroborate would likely show thermal stability up to temperatures well above 200 °C, with significant decomposition occurring in the range of 300-400 °C. The decomposition is expected to be a multi-step process.

Predicted Decomposition Mechanism and Products

The thermal decomposition of phosphonium salts can proceed through several pathways, including Hofmann elimination and nucleophilic substitution. Given the structure of this compound, the following decomposition products are anticipated:

-

Tricyclohexylphosphine (P(Cy)₃): This is a likely initial product resulting from the deprotonation of the phosphonium cation.

-

Fluorinated Boron Compounds: The tetrafluoroborate anion will decompose at high temperatures, potentially forming boron trifluoride (BF₃) and hydrogen fluoride (HF).

-

Hydrocarbons: The cyclohexyl groups may undergo fragmentation to produce various hydrocarbon species.

-

Phosphorus Oxides and Boron Oxides: In the presence of air or oxygen, oxides of phosphorus and boron would be formed.

It is important to note that the Safety Data Sheet (SDS) for this compound lists hazardous decomposition products including oxides of phosphorus, oxides of boron, and gaseous hydrogen fluoride (HF). This aligns with the predicted decomposition pathway.

Causality and Self-Validation in Experimental Design

The choice of experimental parameters in TGA and DSC is critical for obtaining meaningful and reproducible data.

-

Inert Atmosphere: The use of an inert atmosphere is a self-validating step to ensure that the observed mass loss is due to thermal decomposition and not oxidation. A comparative run in an air atmosphere can be performed to assess oxidative stability.

-

Heating Rate: As previously mentioned, the heating rate affects the observed decomposition temperature. Reporting the heating rate is essential for the reproducibility of the data. Isothermal TGA experiments, where the sample is held at a constant temperature for an extended period, can provide valuable information on long-term thermal stability at specific process temperatures.

-

Sample Mass: Using a small sample mass minimizes thermal gradients within the sample, leading to sharper transitions and more accurate temperature measurements.

Practical Implications for Laboratory Use

The thermal stability profile of this compound has several practical implications for its use in research and development:

-

Reaction Temperature: While generally stable, prolonged use at temperatures approaching its decomposition range should be avoided to maintain catalytic activity and prevent the formation of impurities.

-

Storage and Handling: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. While its thermal stability is good, storage at elevated temperatures for extended periods is not recommended.

-

Safety Precautions: Due to the potential release of hazardous gases such as HF upon decomposition, any process involving heating this compound to high temperatures should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a thermally robust phosphonium salt, a property that contributes to its widespread use in catalysis. Its thermal stability is primarily dictated by the non-nucleophilic nature of the tetrafluoroborate anion. A comprehensive thermal analysis using TGA and DSC is essential to define its operational limits and ensure its safe and effective application. While specific experimental data for this compound is limited, a sound understanding of its expected thermal behavior can be derived from the analysis of related phosphonium salts. Further studies to fully elucidate its decomposition pathway would be a valuable contribution to the field.

References

-

TA Instruments. Thermal Stability of Highly Fluorinated Phosphonium Salts. [Link]

-

Green, M. D., Schreiner, C., & Long, T. E. (2011). Thermal, rheological, and ion-transport properties of phosphonium-based ionic liquids. The Journal of Physical Chemistry A, 115(47), 13829-13835. [Link]

-

Van den Bossche, G., De Groen, V., & Binnemans, K. (2018). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. RSC advances, 8(3), 1338-1347. [Link]

-

ResearchGate. Stability with respect to temperature, as demonstrated by thermogravimetric analysis (TGA), for trihexyl(tetradecyl)phosphonium tetrafluoroborate, [(C 6 H 13 ) 3 P(C 14 H 29 )][BF 4 ]. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

Ebatco. Differential Scanning Calorimetry (DSC). [Link]

-

Ebatco. Thermogravimetric Analysis (TGA). [Link]

-

ResearchGate. TGA/DTG measurements for PVVH (a), [TBA][BF4] (f) and their composites.... [Link]

-

ResearchGate. DSC traces for pure PVVH (black line) and PVVH/[TBA][BF4] composites.... [Link]

-

MDPI. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. [Link]

-

ResearchGate. Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. [Link]

-

IRIS. Phosphonium salts and P-ylides. [Link]

-

The Crucial Role of Tricyclohexylphosphine (PCy3) in Modern Catalysis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 3. mooreanalytical.com [mooreanalytical.com]

- 4. tainstruments.com [tainstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Navigating the Safe Use of Tricyclohexylphosphonium Tetrafluoroborate: A Technical Guide for Researchers

An in-depth guide to the safety, handling, and emergency protocols for tricyclohexylphosphonium tetrafluoroborate, designed for laboratory and drug development professionals.

This guide provides a comprehensive overview of the critical safety information pertaining to this compound (CAS No. 58656-04-5). As a senior application scientist, the goal is to extend beyond mere data presentation and offer a practical framework for risk assessment and management in a research and development setting. The causality behind safety protocols is emphasized to foster a culture of proactive safety.

Hazard Identification and Risk Profile

This compound is a solid organophosphorus compound widely utilized as a ligand in catalysis.[1] While instrumental in various chemical transformations, it presents a distinct hazard profile that necessitates careful handling.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with multiple hazards.[2] The primary concerns for laboratory personnel are its potential for acute toxicity if swallowed, inhaled, or in contact with skin, as well as its corrosive effects, causing severe skin burns and eye damage.[3][4]

Summary of GHS Hazard Statements:

| Hazard Statement | Description | Classification |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |

| H314 | Causes severe skin burns and eye damage | Skin corrosion/irritation (Category 1A, 1B, 1C) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |

| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |

| H335 | May cause respiratory irritation | Specific target organ toxicity - single exposure (Respiratory tract irritation) |

This data is a synthesis from multiple sources and the percentages of each hazard statement may vary.[2]

The "Danger" signal word associated with this chemical underscores the severity of these potential health effects.[2][4] It is crucial to understand that the tetrafluoroborate anion can release hydrofluoric acid (HF) upon decomposition or in the presence of certain incompatible materials.[3] HF burns are particularly insidious, as the pain may be delayed, allowing for deeper tissue penetration and systemic toxicity.[5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with this compound, a combination of engineering controls and appropriate PPE is mandatory. The principle here is to create multiple barriers between the researcher and the hazardous substance.

Engineering Controls:

The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[3] This ensures that any dust or vapors are contained and exhausted away from the user. For any procedures with the potential for aerosol generation, a fume hood is not just a recommendation but a critical safety requirement. An accessible safety shower and eyewash station are also essential in the immediate work area.[4]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE.[4][6]

| Body Part | Protection | Standard | Rationale |

| Eyes/Face | Safety goggles with side-shields or a face shield | EN 166 (EU) or NIOSH (US) approved | Protects against splashes and airborne particles. |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 | Prevents skin contact and absorption. Gloves must be inspected before use and disposed of properly. |

| Body | Fire/flame resistant and impervious lab coat or clothing | --- | Provides a barrier against spills and splashes. |

| Respiratory | NIOSH/MSHA or European Standard EN 136 approved respirator | --- | Required when engineering controls are insufficient or during emergency situations. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling:

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Avoid Dust Formation: As a solid, care must be taken to avoid generating dust.[7] Use non-sparking tools for transfers.[6]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.[4]

-

Incompatible Materials: Keep away from strong oxidizing agents and halogens.[3]

Storage:

-

Container: Store in a tightly closed container in a dry and well-ventilated place.[5]

-

Conditions: The compound is hygroscopic; therefore, protection from moisture is critical.[3] Recommended storage is in a cool, dark place, with some suppliers suggesting temperatures below 15°C. For solutions, storage at -20°C or -80°C under a nitrogen atmosphere may be recommended for long-term stability.[4]

Emergency Procedures: A Step-by-Step Response Plan

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures:

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Due to the potential for hydrofluoric acid burns, specialized treatment with a 2.5% calcium gluconate gel may be necessary.[5] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Accidental Release Measures:

In the case of a spill, the immediate priorities are to ensure personal safety and prevent the spread of contamination. The following workflow outlines the appropriate response.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of a substance is essential for its safe handling and use in experimental design.

| Property | Value |

| Molecular Formula | C18H34BF4P |

| Molecular Weight | 368.24 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 164-172 °C |

| Solubility | No data available |

| Stability | Hygroscopic |

| Hazardous Decomposition Products | Oxides of phosphorus, oxides of boron, gaseous hydrogen fluoride (HF) |

This data is compiled from multiple sources.[1][3]

Disposal Considerations

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.[6]

References

-

This compound Safety Data Sheets. Echemi.com.

-

SAFETY DATA SHEET - this compound. Fisher Scientific.

-

This compound Safety Data Sheet. Chemicalbook.

-

This compound-SDS. MedChemExpress.

-

This compound. PubChem.

-

This compound Safety Data Sheet. Apollo Scientific.

-

Tricyclohexylphosphine tetrafluoroborate 97. Sigma-Aldrich.

-

This compound. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. Tricyclohexylphosphine tetrafluoroborate 97 58656-04-5 [sigmaaldrich.com]

- 2. This compound | C18H34BF4P | CID 11710396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Senior Application Scientist's Guide to the Handling and Storage of Air-Stable Phosphine Ligands

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Misnomer of "Air-Stable" and the Pursuit of Reproducibility

Phosphine ligands are foundational to modern catalysis, particularly in cross-coupling reactions that are the bedrock of pharmaceutical and fine chemical synthesis.[1][2] The advent of sterically bulky, electron-rich biaryl phosphine ligands, such as the Buchwald and cataCXium families, revolutionized the field by offering unprecedented reactivity and, critically, enhanced stability.[2][3] Many of these are marketed as "air-stable," a term that, while convenient, can be misleading.

While these advanced ligands do not spontaneously ignite in air like simpler alkylphosphines, their stability is relative.[4] The phosphorus atom's lone pair of electrons, essential for its catalytic function, remains susceptible to slow oxidation by atmospheric oxygen, forming catalytically inactive phosphine oxides.[5][6] This insidious degradation can lead to inconsistent reaction yields, catalyst deactivation, and a lack of reproducibility—critical failures in a drug development context.

This guide provides a framework for handling and storing these valuable reagents, grounded in the principle that rigorous technique is the key to unlocking their full potential and ensuring experimental integrity. We will move beyond simple procedural lists to explain the causality behind best practices, empowering you to make informed decisions in your laboratory.

Section 1: The Pillars of Phosphine Ligand Stability

A phosphine ligand's stability is not an arbitrary property but a direct consequence of its steric and electronic characteristics. Understanding these pillars is crucial for predicting behavior and implementing appropriate handling strategies.

-

Steric Hindrance: The most significant factor contributing to the air stability of modern phosphines is steric bulk.[6][7] Large, three-dimensional substituents, such as the adamantyl groups in cataCXium A or the bulky biaryl backbones of Buchwald ligands, create a protective shield around the phosphorus atom.[8] This physically obstructs the approach of molecular oxygen, dramatically slowing the rate of oxidation.[6]

-

Electronic Effects: The electron density on the phosphorus atom influences its susceptibility to oxidation. Electron-rich ligands, typically alkylphosphines, are more prone to oxidation than their electron-poorer arylphosphine counterparts.[5][9] However, the bulky substituents on modern ligands often override this electronic predisposition in terms of air stability.

Common Degradation Pathways

-

Oxidation: The primary degradation pathway is the reaction with atmospheric oxygen to form the corresponding phosphine oxide (R₃P=O). This process is often irreversible and renders the ligand incapable of coordinating to the metal center, effectively killing the catalyst.[5]

-

P-C Bond Cleavage: While less common during storage, P-C bond cleavage can occur under catalytic conditions, representing a pathway for catalyst deactivation.[10]

Section 2: Foundational Safety and Risk Assessment

While this guide focuses on "air-stable" solids, it is critical to remember that the broader class of phosphines includes highly toxic and pyrophoric compounds.[4][11][12] Always consult the Safety Data Sheet (SDS) for the specific ligand you are handling.

-

Toxicity: Phosphine gas (PH₃) is exceptionally toxic.[13][14] While solid ligands have low vapor pressure, any potential for decomposition or side reactions that could generate volatile phosphorus-containing compounds necessitates caution.

-

Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory:

-

Safety glasses or goggles

-

Laboratory coat

-

Chemically resistant gloves (e.g., nitrile)

-

Section 3: Optimal Storage Protocols

Proper storage is the first line of defense against ligand degradation. The goal is to minimize exposure to oxygen, moisture, and light over the long term.

Decision Framework for Handling Techniques

The choice of handling technique depends on the ligand's known stability, the scale of the reaction, and the stringency required for reproducibility. The following decision tree provides a general guideline.

Caption: Decision tree for selecting the appropriate handling technique.

Recommended Storage Conditions

Most air-stable phosphine ligands are solids. The following table summarizes general storage recommendations.

| Ligand Class | Atmosphere | Temperature | Container | Rationale & Notes |

| Bulky Biaryl Phosphines (e.g., Buchwald ligands) | Inert Gas (Argon or Nitrogen) | Room Temperature or Refrigerated (2-8 °C) | Tightly sealed glass vial or original manufacturer's bottle | While stable, an inert atmosphere prevents slow, long-term oxidation, preserving lot-to-lot consistency. Refrigeration can further slow degradation. |

| Bulky Alkylphosphines (e.g., cataCXium® A) | Mandatory Inert Gas (Argon or Nitrogen) | Refrigerated (2-8 °C) | Tightly sealed glass vial or original manufacturer's bottle | Alkylphosphines are generally more electron-rich and susceptible to oxidation than arylphosphines. Inert atmosphere is critical. |

| Palladium Precatalysts (e.g., Buchwald G3/G4) | Inert Gas (Argon or Nitrogen) | Room Temperature or Refrigerated (2-8 °C) | Tightly sealed, light-protected vial | These are often more robust than the free ligand.[15] However, best practice dictates storage under inert gas to guarantee performance. |

| Phosphonium Salts (e.g., tBu₃P·HBF₄) | Standard Atmosphere | Room Temperature | Tightly sealed bottle | The phosphorus lone pair is protonated, making these salts generally air-stable and excellent precursors for generating the free phosphine in situ.[9] |

Section 4: Handling and Transfer Methodologies

The moment of transfer from storage to the reaction vessel is the point of highest risk for contamination and degradation. Even for air-stable ligands, adopting inert atmosphere techniques is the most reliable way to ensure success.

Protocol 1: Weighing and Transferring a Solid Ligand in a Glovebox (Recommended)

A glovebox provides a controlled inert atmosphere, making it the gold standard for handling sensitive reagents.[16][17]

Objective: To accurately weigh and transfer an air-stable phosphine ligand to a reaction flask without exposure to air or moisture.

Methodology:

-

Preparation: Place the sealed ligand container, a clean and dry Schlenk flask (or reaction vessel) with a stir bar, a stopper for the flask, a spatula, and a weigh boat into the glovebox antechamber.

-

Antechamber Purge: Subject the antechamber to a minimum of three evacuate-refill cycles with the glovebox's inert gas.[18] This is a critical step to remove atmospheric contaminants.

-

Transfer to Glovebox: Once the purge cycles are complete, bring the items from the antechamber into the main glovebox chamber.

-

Equilibration: Allow the items to sit in the glovebox atmosphere for several minutes to allow any residual surface moisture or oxygen to be removed by the glovebox purifier.

-

Weighing: Open the ligand container. Using the dedicated spatula, weigh the desired amount of the solid ligand into the weigh boat on a tared balance inside the glovebox.

-

Transfer: Carefully transfer the weighed solid from the weigh boat into the reaction flask.

-

Sealing: Immediately seal the reaction flask with its stopper. Reseal the main ligand container tightly.

-

Removal from Glovebox: Place the sealed reaction flask and the sealed ligand container back into the antechamber. You do not need to perform evacuate-refill cycles when removing items.[18] The flask can now be moved to a Schlenk line for solvent addition.

Visual Workflow: Glovebox Transfer

Caption: Standard workflow for transferring a solid in a glovebox.

Protocol 2: Handling on the Benchtop with Inert Gas Cover (Alternative)

For truly robust ligands where a glovebox is unavailable, this method can minimize air exposure but carries a higher risk of partial oxidation.

Objective: To quickly weigh and transfer a robust solid ligand with minimal air exposure.

-

Preparation: Prepare a clean, dry reaction flask with a stir bar and a rubber septum. Flame-dry the flask under vacuum and backfill with argon or nitrogen using a Schlenk line or a gas balloon.[19]

-

Inert Gas Flow: Insert a needle connected to a positive pressure of inert gas into the flask's septum to create an outflow of gas.

-

Weighing: Briefly remove the septum. Quickly add the approximate amount of the solid ligand to the flask against the counterflow of inert gas. This is a "positive pressure transfer."

-

Re-sealing: Immediately replace the septum.

-

Purge: Evacuate and backfill the flask with inert gas three times to remove any air that entered during the transfer.

-

Mass Determination: Weigh the flask after the addition and subtract the predetermined tare weight to find the mass of the added ligand.

Section 5: Troubleshooting Guide

When a cross-coupling reaction fails, the phosphine ligand is a primary suspect.

| Observation | Potential Cause Related to Ligand | Recommended Action |

| Low or No Product Yield | Ligand oxidation leading to an inactive catalyst.[5] | Use a fresh bottle of ligand. Handle exclusively under a rigorous inert atmosphere (glovebox). Prepare a stock solution of the ligand in a glovebox for consistent dosing. |

| Formation of Palladium Black | Insufficient active ligand to stabilize the Pd(0) species, leading to aggregation.[5] | Increase ligand-to-metal ratio slightly. Ensure the ligand used has not degraded; oxidized ligand will not stabilize the metal. |

| Inconsistent Results Between Runs | Variable levels of ligand oxidation due to inconsistent handling techniques. | Standardize handling protocols. The use of a glovebox is the best way to eliminate this variable. |

| Reaction Stalls Prematurely | Slow decomposition of the ligand under reaction conditions, or initial charge was partially oxidized. | Re-evaluate ligand choice for thermal stability if running at high temperatures. Confirm the purity of the starting ligand via ³¹P NMR if possible. |

Conclusion: A Culture of Precision

The term "air-stable" should be interpreted as a measure of handling convenience, not an invitation to abandon rigorous technique. For researchers in discovery and, most critically, for professionals in drug development, reproducibility is paramount. Treating all high-value phosphine ligands as "air-sensitive" by default and employing inert atmosphere techniques, particularly the use of a glovebox, is a direct investment in the reliability and integrity of your results. By understanding the chemical principles behind their stability and adopting the meticulous protocols outlined in this guide, you can ensure that these powerful catalytic tools perform to their maximum potential, every time.

References

-

2.9: Phosphines - Chemistry LibreTexts.

-

Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Phosphine - Food and Agriculture Organization of the United Nations.

-

glovebox usage - University of San Diego.

-

Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews.

-

Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group, University of Pittsburgh.

-

Phosphine Ligand Oxidation : r/Chempros - Reddit.

-

School of Chemistry SOP For Operation Of Glove Boxes - University of Bristol.

-

Development of Techniques in Organometallic Chemistry - American Chemical Society.

-

Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands - Cardiff University.

-

Hints for Handling Air-Sensitive Materials - Fauske & Associates.

-

SAFETY DATA SHEET Phosphine - Air Liquide.

-

Phosphine gas | WorkSafe.qld.gov.au - Queensland Government.

-

MATERIAL SAFETY DATA SHEET - Australian Warehouse Solutions.

-

The Science Behind CataCXium A Pd G3: Structure, Activation, and Application - BenchChem.

-

cataCXium A - Sigma-Aldrich.

-

What are the storage conditions for phosphines for Staudinger ligation? - ResearchGate.

-

Buchwald Catalysts & Ligands - Merck.

-

how to deal with an air sensitive solid? : r/chemistry - Reddit.

-

Organometallic chemistry - Wikipedia.

-

Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis - BenchChem.

-

cataCXium Pd G4 - BenchChem.

-

Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Royal Society of Chemistry.

-

7.3: Inert Atmospheric Methods - Chemistry LibreTexts.

-

Ligand design for cross-couplings: phosphines - YouTube.

-

Metal Phosphine Complexes And Ligands - Watson International.

-

cataCXium NEW HIGHLY EFFICIENT LIGANDS FOR C-X-COUPLING REACTIONS - Umicore.

-